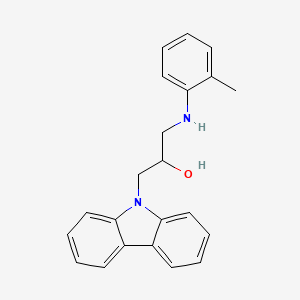![molecular formula C9H19NO B2922648 2-[(4-methylcyclohexyl)amino]ethan-1-ol CAS No. 108666-82-6](/img/structure/B2922648.png)
2-[(4-methylcyclohexyl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylcyclohexyl)amino]ethan-1-ol is a chemical compound with the molecular formula C9H19NO It is known for its unique structure, which includes a cyclohexane ring substituted with a methyl group and an aminoethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 4-methylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-methylcyclohexylamine} + \text{ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methylcyclohexyl)amino]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(4-methylcyclohexyl)amino]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-[(4-methylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The cyclohexane ring provides structural stability and affects the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-methylcyclohexyl)amino]ethoxyethan-1-ol: This compound has an additional ethoxy group, which can influence its reactivity and applications.
4-methylcyclohexylamine: Lacks the ethan-1-ol side chain, making it less versatile in certain reactions.
Cyclohexylamine: Similar structure but without the methyl group, affecting its chemical properties.
Uniqueness
2-[(4-methylcyclohexyl)amino]ethan-1-ol is unique due to its specific combination of a cyclohexane ring, a methyl group, and an aminoethanol side chain. This structure provides a balance of stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-[(4-methylcyclohexyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(5-3-8)10-6-7-11/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKASEBHQXLQNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]CYCLOHEXANECARBOXAMIDE HYDROCHLORIDE](/img/structure/B2922568.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2922569.png)

![4-{[1-(2-benzoylbenzoyl)piperidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2922574.png)

![N-tert-butyl-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2922576.png)
![methyl 4-methoxy-3-({[2-(thiophen-2-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2922577.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2922580.png)
![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2922582.png)
![1-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B2922584.png)

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2922588.png)
